2-Bromo-4-nitro-6-(trifluoromethyl)aniline

Medicinal Chemistry Process Chemistry Crystallization Engineering

Researchers often face batch failures when substituting generic analogs for this key intermediate. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline offers precise 2,4,6-substitution for orthogonal reactivity: Suzuki coupling at Br, then nitro reduction for diamine formation. Avoids isomer-related melting point shifts (140-142°C vs. 71-74°C for 2-bromo-6-nitro isomer) and loss of SNAr site. Ensures reproducible library synthesis and agrochemical lead optimization. Reliable supply with consistent purity.

Molecular Formula C7H4BrF3N2O2
Molecular Weight 285.02 g/mol
CAS No. 400-66-8
Cat. No. B1279835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitro-6-(trifluoromethyl)aniline
CAS400-66-8
Molecular FormulaC7H4BrF3N2O2
Molecular Weight285.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2
InChIKeyVTSOQYVBDQONBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitro-6-(trifluoromethyl)aniline: Multi-Functional Arylamine Building Block


2-Bromo-4-nitro-6-(trifluoromethyl)aniline (CAS 400-66-8), also known as 2-Amino-3-bromo-5-nitrobenzotrifluoride, is a halogenated aromatic amine with the molecular formula C₇H₄BrF₃N₂O₂ and a molecular weight of 285.02 g/mol . This compound is characterized by the presence of three distinct functional groups—a primary amine (-NH₂), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃)—on a brominated benzene ring . The unique arrangement of these electron-withdrawing and electron-donating groups imparts a specific reactivity profile that distinguishes it from its positional isomers and de-halogenated analogs . The compound appears as a light yellow to yellow solid with a well-defined melting point range of 140-142 °C, a predicted boiling point of 306.8±37.0 °C, and a predicted density of 1.859±0.06 g/cm³ .

Why Generic Substitution Fails: Differentiation from Isomers and Analogs


The substitution of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (CAS 400-66-8) with a generic analog, even one sharing the same molecular formula, is scientifically unsound due to profound differences in reactivity, physicochemical properties, and synthetic utility. The precise 2,4,6-substitution pattern on the benzene ring dictates both the electronic environment and steric accessibility of the amine and bromine handles, directly impacting performance in key reactions like Suzuki-Miyaura cross-couplings . For instance, the positional isomer 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1) exhibits a drastically lower melting point (71-74 °C vs. 140-142 °C), which can significantly alter its handling characteristics and purification protocols in a manufacturing setting . Furthermore, the absence of the nitro group, as in 2-Bromo-6-(trifluoromethyl)aniline (CAS 58458-13-2), removes a critical site for subsequent reduction to a diamine or participation in nucleophilic aromatic substitution (SNAr) reactions, thereby eliminating entire downstream synthetic pathways . Therefore, any interchange without rigorous comparative qualification introduces unacceptable risks of batch failure, altered reaction kinetics, and compromised final product purity, especially in multi-step syntheses where the specific electronics and sterics of this intermediate are non-negotiable.

Quantitative Evidence: Performance vs. Analogs


Substitution Pattern Impact on Crystallinity and Handling

The substitution pattern of the nitro group relative to the amine and bromine has a profound, quantifiable impact on the compound's solid-state properties. The target compound (CAS 400-66-8), with the nitro group at the 4-position, exhibits a significantly higher melting point of 140-142 °C compared to its positional isomer 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1), which has a melting point of 71-74 °C . This difference is attributed to the variation in intermolecular packing and hydrogen bonding networks resulting from the altered substitution pattern .

Medicinal Chemistry Process Chemistry Crystallization Engineering

Role of the 4-Nitro Group in Synthetic Versatility

A critical functional distinction lies in the presence of the 4-nitro group. The target compound (CAS 400-66-8) contains both a reducible nitro group and a cross-coupling-active bromine atom, offering two orthogonal reactive sites for sequential functionalization . In contrast, the analog 2-Bromo-6-(trifluoromethyl)aniline (CAS 58458-13-2) lacks this nitro group entirely, limiting its primary synthetic handle to the bromine atom for cross-coupling reactions [1]. Furthermore, the calculated LogP value for the target compound is 3.72 , while for 2-Bromo-6-(trifluoromethyl)aniline it is lower, at 2.8 [1], indicating a higher overall lipophilicity for the target compound which can be advantageous in specific applications.

Organic Synthesis Medicinal Chemistry Material Science

Impact of the 2-Bromo Group on Cross-Coupling Reactivity

The presence of the bromine atom at the 2-position is essential for enabling modern cross-coupling methodologies. The target compound, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (CAS 400-66-8), is primed for reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings via its aryl bromide moiety, allowing for the introduction of a vast array of carbon- and nitrogen-based substituents . Its analog, 2-Nitro-6-(trifluoromethyl)aniline (CAS 24821-17-8), lacks this halogen handle and therefore cannot participate in these essential transformations without prior functionalization .

Cross-Coupling Chemistry Medicinal Chemistry Agrochemical Synthesis

Nitro vs. Chloro: Electronic and Lipophilicity Profiles

While a direct head-to-head comparison is not available, a class-level analysis reveals that the nitro group in the target compound imparts a distinct physicochemical and electronic profile compared to other electronegative substituents like chlorine. In the broader context of drug design, the replacement of a chloro group with a nitro group is known to significantly increase both molecular polar surface area (PSA) and hydrogen bond acceptor capability [1]. The calculated LogP for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is 3.72 , a value higher than the typical range for chloro-substituted analogs, which often exhibit slightly lower LogP values due to differences in polarizability and hydrogen bonding potential. The nitro group is also a much stronger electron-withdrawing group via both inductive (-I) and resonance (-M) effects, which can dramatically alter the reactivity of the amine group and the stability of the aryl ring.

Medicinal Chemistry Property-Based Drug Design Physicochemical Profiling

Verified Synthetic Route with High Yield

A defined and efficient synthetic procedure for the target compound is documented, demonstrating its accessibility and providing a benchmark for its procurement. A patent example details the bromination of 4-nitro-2-trifluoromethyl-phenylamine using bromine in acetic acid at 120 °C for 2.5 hours, affording 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in a high yield of 91% as a yellow solid . This level of synthetic detail and robust yield is not universally available or as high for all positional isomers or analogs, offering a degree of confidence in the reliability of its production and supply.

Process Chemistry Synthetic Methodology Scale-up Chemistry

Application Scenarios with Scientific Advantage


Pharmaceutical Intermediates via Orthogonal Functionalization

This compound is optimally deployed in medicinal chemistry programs requiring the construction of highly functionalized, lipophilic core scaffolds. The orthogonal reactivity of its 2-bromo and 4-nitro groups, as established in Section 3 Evidence Items 2 and 3, allows for sequential and divergent synthesis . A researcher can first perform a Suzuki-Miyaura cross-coupling at the bromide site to introduce a carbon framework, followed by selective reduction of the nitro group to a second amine for amide bond formation or Buchwald-Hartwig coupling. This two-step diversification from a single advanced intermediate is a powerful strategy for rapidly generating compound libraries with varied vectors, a process not feasible with the 2-Bromo-6-(trifluoromethyl)aniline analog which lacks the nitro group [1].

Agrochemicals Requiring High Lipophilicity and Electron Deficiency

The compound's physicochemical profile makes it a strategically important intermediate in the discovery of new herbicides, fungicides, or insecticides. The trifluoromethyl and bromo groups contribute to high metabolic stability and membrane permeability, while the nitro group provides a unique electronic environment. As established in Section 3 Evidence Item 4, the nitro group imparts a higher electron-withdrawing effect (σp = 0.78) compared to a chloro group (σp = 0.23) [2], which can be crucial for modulating interactions with biological targets like enzymes in the photosystem II or mitochondrial respiration complexes. Its elevated LogP of 3.72 also favors better leaf penetration and translocation in plant systems compared to less lipophilic analogs. It serves as a direct precursor to dinitroaniline herbicides or other fluorinated agrochemical scaffolds [3].

Advanced Functional Materials and Dyes via Electronic Tuning

The precise arrangement of electron-withdrawing groups (-NO₂, -CF₃) around the amine donor creates a unique push-pull electronic system. This specific architecture, as detailed in Section 3 Evidence Item 1, is characterized by a higher melting point and distinct crystallinity . This property is highly relevant for the synthesis of non-linear optical (NLO) materials or specialized dyes where the intramolecular charge-transfer (ICT) band is critical. The strong electron-withdrawing nature of the substituents, confirmed by the compound's exceptionally low predicted pKa of -4.03±0.46 , ensures the amine's lone pair is heavily delocalized into the ring, which is a key feature for materials requiring specific absorption and emission properties.

Benchmark Substrate for Mechanistic and Method Development

Due to its multiple, well-defined reactive centers and a robust, high-yielding synthetic procedure (Section 3 Evidence Item 5) , this compound serves as an ideal benchmark substrate for developing and comparing new synthetic methodologies. Its structural complexity, featuring both a sterically hindered amine adjacent to a large bromine atom and a trifluoromethyl group, makes it a challenging and informative test case for evaluating the scope and limitations of new catalysts in reactions such as SNAr, cross-couplings, and directed ortho-metalations. Its commercial availability and clear analytical data provide a reliable foundation for reproducible academic research and industrial process development.

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